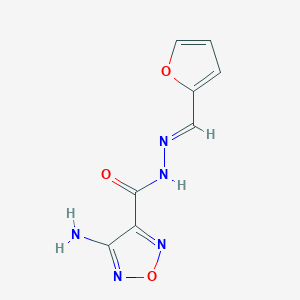
2-isopropoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with potential interest in various scientific fields due to its structural features, including a fluorophenyl group, a pyridinecarboxylate core, and isopropoxyethyl and methyl substituents. These structural elements suggest potential for diverse chemical reactions and interactions, molecular stability, and specific physical and chemical properties.
Synthesis Analysis
Synthesis of complex organic molecules like "2-isopropoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" often involves multistep reactions, starting from simpler precursors. Techniques such as multicomponent reactions (MCRs), cyclization, and substitution reactions are commonly employed. For example, the synthesis of related pyridine and pyrrolidine derivatives has been achieved through straightforward multicomponent reactions, demonstrating the utility of MCRs in constructing complex heterocyclic systems with high efficiency and selectivity (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds reveals crucial interactions such as C-H...O, C-H...F, and C-H...π interactions, contributing to the stability and conformation of the molecule. These interactions facilitate supramolecular aggregation, influencing the physical and chemical properties of the compound. For instance, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorophenyl analog demonstrate significant intermolecular interactions, stabilizing their nearly planar structures (Suresh et al., 2007).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Research into compounds with similar structures to 2-isopropoxyethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate highlights their role in the development of new materials and chemical synthesis methods. For example, the synthesis of polyimides containing pyridine units, which exhibit high thermal and mechanical properties, indicates the relevance of pyridine derivatives in creating materials with desirable physical characteristics (Guan et al., 2015). Such materials could be beneficial in electronics, aerospace, and other high-performance applications.
Pharmaceutical and Medicinal Chemistry
Compounds structurally related to the query molecule have been explored for their potential in medicinal chemistry, particularly as therapeutic agents. The study on 1,4-dihydropyridine derivatives with potential calcium-channel antagonist activity demonstrates the interest in this class of compounds for developing drugs targeting cardiovascular diseases (Linden et al., 2011). This research suggests that modifications to the pyridine core can impact the biological activity and selectivity of these molecules, offering a pathway to new treatments.
Photophysical Properties and Sensing Applications
The study on the photochromism of phenylazopyridines and its application to the fluorescence modulation of zinc-porphyrins highlights the photophysical properties of pyridine derivatives (Otsuki et al., 2004). These findings indicate potential applications in developing optical sensors and switches, where the reversible photoisomerization can be harnessed for detecting specific stimuli or controlling light-induced processes.
Propiedades
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c1-11(2)23-8-9-24-18(22)17-12(3)20-16(21)10-14(17)13-6-4-5-7-15(13)19/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBARJFZQUSSZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5590649.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)


![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)
![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)
